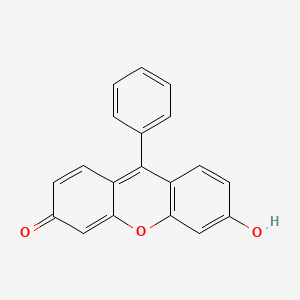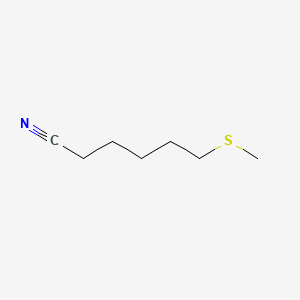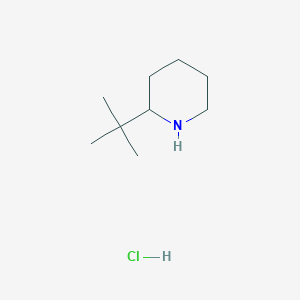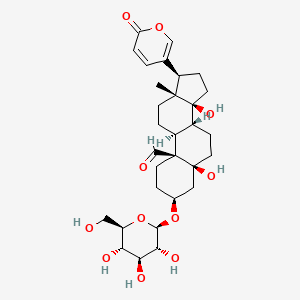
Bis(4-trifluorometilfenil)etanediona
Descripción general
Descripción
Ethanedione, bis[4-(trifluoromethyl)phenyl]- is a chemical compound with the molecular formula C16H8F6O2 It is known for its unique structure, which includes two trifluoromethylphenyl groups attached to an ethanedione core
Aplicaciones Científicas De Investigación
Ethanedione, bis[4-(trifluoromethyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethanedione, bis[4-(trifluoromethyl)phenyl]- can be synthesized through the oxidation of internal alkynes. A catalyst-free and transition-metal-free method involves the use of potassium persulfate and ambient air as oxidizing agents. This method is particularly effective for the oxidation of aryl-alkyl acetylenes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The use of commercially available reagents like potassium persulfate makes the process economically viable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Ethanedione, bis[4-(trifluoromethyl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form more complex derivatives.
Reduction: It can be reduced to form corresponding alcohols or other reduced forms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium persulfate and ambient air are commonly used oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used to substitute the trifluoromethyl groups, depending on the desired product.
Major Products
The major products formed from these reactions include various derivatives of ethanedione, bis[4-(trifluoromethyl)phenyl]-, which can be tailored for specific applications in organic synthesis and materials science.
Mecanismo De Acción
The mechanism by which ethanedione, bis[4-(trifluoromethyl)phenyl]- exerts its effects involves interactions with various molecular targets. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The pathways involved in these reactions are influenced by the compound’s electronic and steric properties, which are modulated by the trifluoromethyl groups.
Comparación Con Compuestos Similares
Similar Compounds
Ethanedione, bis[4-(methyl)phenyl]-: Similar structure but with methyl groups instead of trifluoromethyl groups.
Ethanedione, bis[4-(chloromethyl)phenyl]-: Contains chloromethyl groups, offering different reactivity and properties.
Ethanedione, bis[4-(fluoromethyl)phenyl]-: Fluoromethyl groups provide different electronic effects compared to trifluoromethyl groups.
Uniqueness
Ethanedione, bis[4-(trifluoromethyl)phenyl]- is unique due to the presence of trifluoromethyl groups, which impart distinct electronic and steric properties. These properties enhance the compound’s stability and reactivity, making it particularly valuable in various scientific and industrial applications.
Propiedades
IUPAC Name |
1,2-bis[4-(trifluoromethyl)phenyl]ethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F6O2/c17-15(18,19)11-5-1-9(2-6-11)13(23)14(24)10-3-7-12(8-4-10)16(20,21)22/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTKSZOXPDAVMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344777 | |
| Record name | 1,2-bis[4-(trifluoromethyl)phenyl]ethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73790-20-2 | |
| Record name | 1,2-bis[4-(trifluoromethyl)phenyl]ethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-{[4-(diethylamino)phenyl]methylidene}-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B1660174.png)
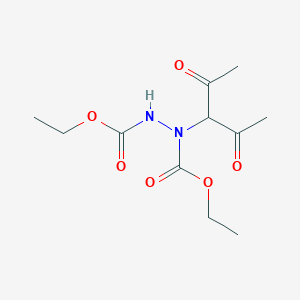
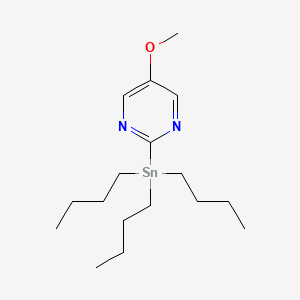

![2-[5-(Boc-amino)-2-methoxy-4-pyridyl]ethanol](/img/structure/B1660182.png)


